molecular formula C11H13B B1457218 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 6836-48-2

6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1457218
CAS No.: 6836-48-2
M. Wt: 225.12 g/mol
InChI Key: INYVMCJPALSCPL-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C11H13Br and its molecular weight is 225.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(bromomethyl)-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYVMCJPALSCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6836-48-2
Record name 6-(bromomethyl)-1,2,3,4-tetrahydronaphthalene
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Foundational & Exploratory

Technical Monograph: Reactivity & Handling of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes the reactivity profile of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 6836-48-2).[1] Often confused with its aryl bromide counterpart, this molecule features a primary benzylic bromide moiety attached to a tetralin core. It serves as a high-value electrophile in medicinal chemistry, particularly for synthesizing receptor ligands and retinoid derivatives.

This document moves beyond standard datasheets to address the electronic influence of the fused alicyclic ring on reaction kinetics, specific nucleophilic substitution (SN) pathways , and critical safety protocols for handling this potent lachrymator.

Part 1: Structural Analysis & Electronic Properties

Critical Identity Check

Before proceeding, verify the substrate identity. A common error in procurement and synthesis design is confusing the exocyclic bromomethyl derivative with the aryl bromide.

FeatureTarget Molecule Common Confusion (Avoid)
Name 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene 6-Bromo-1,2,3,4-tetrahydronaphthalene
Structure Tetralin core with

at C6
Tetralin core with

directly on C6
Reactivity Electrophilic Aliphatic Substitution (SN2/SN1)Nucleophilic Aromatic Substitution (SNAr) / Pd-Catalyzed Coupling
CAS 6836-48-2 6134-56-1
Electronic Influence of the Tetralin Core

The reactivity of the bromomethyl group is significantly enhanced by the tetrahydronaphthalene backbone compared to a simple benzyl bromide.

  • Inductive/Hyperconjugative Donation: The fused alicyclic ring (positions 1-4) acts as an electron-donating alkyl substituent. Position 6 is para to the C1-C4 alkyl bridge (depending on resonance contributors). This electron density is donated into the aromatic ring.

  • Transition State Stabilization:

    • SN1 (Carbocation): The electron-donating nature of the tetralin core stabilizes the developing positive charge at the benzylic position more effectively than a benzene ring alone. This lowers the energy barrier for ionization in protic solvents.

    • SN2 (Backside Attack): The

      
      -system stabilizes the transition state by overlapping with the reacting orbital. The tetralin core makes the ring more electron-rich, potentially increasing the HOMO energy of the 
      
      
      
      -system, though the primary effect is transition state stabilization.

ElectronicEffects Tetralin Tetralin Core (Electron Donor) AromaticRing Aromatic System (Pi-Cloud) Tetralin->AromaticRing Hyperconjugation (+I/+M) BenzylicC Benzylic Carbon (Electrophile) AromaticRing->BenzylicC Resonance Stabilization of TS/Carbocation Bromine Bromine (Leaving Group) BenzylicC->Bromine Polarized Bond (Weak)

Caption: Electronic flow showing how the fused tetralin ring enhances the electrophilicity and transition state stability of the benzylic center.

Part 2: Nucleophilic Substitution Landscape

The benzylic bromide is a "privileged" electrophile. It reacts readily with amines, alkoxides, and thiolates. However, the choice of conditions dictates the mechanism and byproduct profile.

Reaction Pathways
Reaction TypeMechanismRecommended ConditionsPrimary Risk
Amination SN2 Aprotic solvent (DCM, MeCN),

or DIPEA,

.
Over-alkylation (formation of quaternary salts).
Etherification SN2 NaH in THF or DMF (Williamson Ether Synthesis).Elimination (polymerization) if strong heat is applied.
Hydrolysis SN1 Water/Alcohol mixtures, heat.Unintended conversion to alcohol during storage.
C-C Bond SN2 Enolates (Malonate), Grignard (requires care).Wurtz coupling (dimerization) during Grignard formation.
Solvent Selection Guide
  • Preferred: Acetonitrile (MeCN) or DMF . These polar aprotic solvents solvate the cation (e.g.,

    
    ) leaving the nucleophile "naked" and reactive for SN2, while avoiding solvolysis.
    
  • Avoid: Methanol/Ethanol (unless intended). The enhanced SN1 character of this benzylic system means it will solvolyze rapidly in warm alcohols to form the ether byproduct.

Part 3: Experimental Protocols

Protocol: N-Alkylation of a Secondary Amine

Target: Synthesis of tertiary amine derivatives (e.g., receptor ligands).

Safety Note: This compound is a lachrymator . All operations must be performed in a fume hood.

Reagents:

  • 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 equiv)[1]

  • Secondary Amine (1.1 - 1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) - anhydrous
    
  • Acetonitrile (MeCN) - anhydrous

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     in MeCN (0.1 M concentration relative to bromide).
    
  • Amine Addition: Add the secondary amine to the suspension. Stir for 10 minutes at Room Temperature (RT).

  • Electrophile Addition: Dissolve 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture.

    • Why? Dropwise addition keeps the concentration of the alkylating agent low, minimizing over-alkylation side reactions.

  • Reaction: Stir at RT. Monitor by TLC or LC-MS.

    • Typical Time: 2–6 hours.

    • Observation: The benzylic bromide is highly reactive; heating is rarely required and may promote decomposition.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

ProtocolFlow Start Start: Suspend Base (K2CO3 in MeCN) AddAmine Add Secondary Amine (1.1 equiv) Start->AddAmine AddBromide Dropwise Addition of 6-(Bromomethyl)tetralin AddAmine->AddBromide Monitor Monitor (TLC/LCMS) Avoid Heat AddBromide->Monitor Check Complete? Monitor->Check Check->Monitor No Filter Filter Salts & Concentrate Check->Filter Yes Purify Flash Chromatography Filter->Purify

Caption: Operational workflow for N-alkylation, emphasizing dropwise addition to control kinetics.

Part 4: Stability & Troubleshooting

Stability Profile
  • Moisture Sensitivity: High. The C-Br bond is labile. Exposure to ambient humidity can hydrolyze the bromide to the alcohol (6-(hydroxymethyl)tetralin) and HBr.

    • Indicator: The liquid turns cloudy or acidic fumes are observed.

  • Light Sensitivity: Moderate. Benzylic halides can undergo radical decomposition (homolysis) under UV light, turning the sample yellow/brown due to

    
     liberation.
    
  • Storage: Store at

    
     under inert gas (Argon/Nitrogen), protected from light.
    
Troubleshooting Guide
IssueDiagnosisCorrective Action
Low Yield / Hydrolysis Product contains alcohol peak in NMR (

-OH ~4.6 ppm).
Ensure solvents are anhydrous. Avoid using MeOH/EtOH. Check starting material purity.
Dimerization Formation of Wurtz coupling product (1,2-di(tetralin-6-yl)ethane).Concentration too high during Grignard formation. Use slow addition or switch to Zinc (Reformatsky-like conditions).
Lachrymation Eye irritation in the lab.Stop immediately. The compound has vaporized outside the hood. Neutralize glassware with dilute NaOH before removing from the hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 300030, 6-Bromo-1,2,3,4-tetrahydronaphthalene. (Note: Used for physical property comparison). Retrieved from [2]

  • ChemicalBook. 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene Product Properties and Safety. Retrieved from

  • Master Organic Chemistry. Nucleophilic Substitution of Benzylic Halides. (Mechanistic grounding for SN1/SN2 competition). Retrieved from

  • Thermo Scientific Chemicals. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene Safety Data Sheet. (Analogous handling data). Retrieved from

  • SynQuest Labs. Benzyl Bromide Safety Data Sheet. (General safety protocols for benzylic bromides). Retrieved from

Sources

6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Tetralin Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a variety of biological targets. The 1,2,3,4-tetrahydronaphthalene (tetralin) core is one such scaffold, prized for its rigid, three-dimensional structure that can effectively present functional groups to interact with enzymes and receptors.[1] 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (CAS No. 6836-48-2) is a highly valuable derivative of this scaffold. Its significance lies in the reactive bromomethyl group attached to the aromatic ring, which serves as a versatile chemical handle for elaboration into more complex molecules. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and critical role as an intermediate in the development of pharmacologically active agents.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical intermediate's physical properties is fundamental to its effective use in synthesis, from planning reaction conditions to devising purification strategies.

PropertyValueReference
CAS Number 6836-48-2[2][3]
Molecular Formula C₁₁H₁₃Br[2][3]
Molecular Weight 225.13 g/mol [3]
MDL Number MFCD12547146[2][3]
Melting Point 127-128 °C
SMILES BrCC1=CC2=C(CCCC2)C=C1[2]
InChI Key INYVMCJPALSCPL-UHFFFAOYSA-N[3]
Safety and Handling

As with all reactive brominated organic compounds, 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene must be handled with appropriate care. Bromomethyl compounds are often lachrymators and skin irritants.[4]

  • General Precautions : Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Hazard Statements : While specific GHS classifications for this exact compound are not universally compiled, related brominated aromatics and tetralins are known to cause skin and eye irritation.[5][6][7] Some tetralin precursors are suspected carcinogens and can be fatal if swallowed and aspirated.[6][7]

  • First Aid : In case of skin contact, wash off immediately with plenty of soap and water.[5][6] For eye contact, rinse cautiously with water for several minutes.[4][5][6] If inhaled, move the person to fresh air.[4][6] In all cases of significant exposure, seek immediate medical attention.[4]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][8]

Synthesis and Purification

The most common and logical route to 6-(bromomethyl)-1,2,3,4-tetrahydronaphthalene is via the selective bromination of the benzylic methyl group of its precursor, 6-methyl-1,2,3,4-tetrahydronaphthalene (CAS No. 1680-51-9).[9]

Core Principle: Free-Radical Benzylic Bromination

Direct bromination of an alkyl-substituted aromatic ring can proceed via two primary pathways: electrophilic aromatic substitution (EAS) on the ring or free-radical substitution on the alkyl side chain. To achieve selective bromination at the benzylic position (the carbon atom adjacent to the aromatic ring), conditions that favor a free-radical mechanism are required. This is because the benzylic radical is resonance-stabilized by the aromatic ring, making it a highly favorable intermediate.

  • Causality Behind Reagent Choice : N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. Unlike molecular bromine (Br₂), which can promote unwanted EAS reactions, NBS provides a low, constant concentration of bromine in the reaction mixture, which is crucial for favoring the radical pathway over the ionic one.[1] The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to generate the initial radicals that start the chain reaction.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification SM1 6-Methyl-1,2,3,4- tetrahydronaphthalene Reaction Reflux under Inert Atmosphere (N2) SM1->Reaction SM2 N-Bromosuccinimide (NBS) SM2->Reaction SM3 Radical Initiator (AIBN) SM3->Reaction SM4 Anhydrous Solvent (CCl4) SM4->Reaction Workup1 Cool Reaction Mixture Reaction->Workup1 Workup2 Filter to Remove Succinimide Workup1->Workup2 Workup3 Wash Filtrate (H2O, Brine) Workup2->Workup3 Workup4 Dry Organic Layer (Na2SO4 or MgSO4) Workup3->Workup4 Workup5 Concentrate in vacuo Workup4->Workup5 Purification1 Crude Product Workup5->Purification1 Purification2 Column Chromatography (Silica Gel, Hexane/EtOAc) Purification1->Purification2 Purification3 Recrystallization Purification2->Purification3 FinalProduct Pure 6-(Bromomethyl)-1,2,3,4- tetrahydronaphthalene Purification3->FinalProduct G Intermediate 6-(Bromomethyl)-1,2,3,4- tetrahydronaphthalene (Electrophile) Product Substituted Aminomethyl- tetralin Derivative Intermediate->Product Sₙ2 Reaction Nucleophile Primary or Secondary Amine R¹R²NH (Nucleophile) Nucleophile->Product Base Non-nucleophilic Base (e.g., DIEA, K2CO3) Base->Product Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Sources

Methodological & Application

6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene as a building block for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Medicinal Chemistry & Drug Design

Executive Summary & Strategic Value

6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 6836-48-2) acts as a high-value electrophilic "warhead" for introducing the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold into small molecule drug candidates.

In medicinal chemistry, this building block is not merely a bulky benzyl bromide; it is a conformationally restricted pharmacophore . Unlike a freely rotating benzyl group, the fused cyclohexane ring of the tetralin locks the alkyl substituent vectors, reducing the entropic penalty upon binding to protein targets.

Key Applications:

  • GPCR Ligand Design: Mimicking the indole core of serotonin or the catechol of dopamine in 5-HT and D2 receptor antagonists.

  • Bioisosteres: Serving as a lipophilic, space-filling replacement for naphthyl or indolyl groups to optimize LogP and metabolic stability.

  • Linker Chemistry: The bromomethyl group serves as a highly reactive handle for

    
     coupling with amines, thiols, and enolates.
    

Chemical Profile & Stability

Critical Handling Advisory: This compound is a benzylic bromide.[1][2][3] It is a potent lachrymator and alkylating agent. It exhibits significant instability toward moisture and light.

PropertySpecificationMedicinal Chemistry Implication
Molecular Weight 225.13 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
Reactivity High (

/

)
Rapid coupling; prone to hydrolysis to the benzyl alcohol.
LogP (Predicted) ~3.8Significantly increases lipophilicity of the final adduct.
Storage < -20°C, Dark, Inert GasAuto-degradation: Generates HBr over time, which autocatalyzes decomposition.

Synthetic Utility: Pathways & Mechanisms[4]

The utility of 6-(Bromomethyl)tetralin lies in its ability to append the tetralin tail to polar "head groups." Below is the decision logic for selecting reaction conditions.

Graphviz Diagram 1: Synthetic Decision Tree

Caption: Logical workflow for selecting coupling conditions based on nucleophile type.

Tetralin_Coupling_Logic Start 6-(Bromomethyl) tetralin Nu_Amine Nucleophile: 2° Amine Start->Nu_Amine Nu_Thiol Nucleophile: Thiol/Thiophenol Start->Nu_Thiol Nu_Carbon Nucleophile: C-Enolate Start->Nu_Carbon Cond_Amine Cond: K2CO3, MeCN rt to 60°C Nu_Amine->Cond_Amine SN2 Cond_Thiol Cond: NaH or Cs2CO3 DMF, 0°C Nu_Thiol->Cond_Thiol SN2 (Fast) Cond_Carbon Cond: LDA or NaHMDS THF, -78°C Nu_Carbon->Cond_Carbon Alkylation Prod_Amine Product: N-Tetralylmethyl Amine (GPCRs) Cond_Amine->Prod_Amine Prod_Thiol Product: Thioether (Metabolic Probe) Cond_Thiol->Prod_Thiol Prod_Carbon Product: Chain Extension (Peptidomimetics) Cond_Carbon->Prod_Carbon

Detailed Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Synthesis of GPCR Ligand Libraries)

Context: This is the most common reaction, used to link the tetralin tail to piperazines or piperidines found in antipsychotic/antidepressant scaffolds.

Reagents:

  • 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 equiv)

  • Secondary Amine (e.g., N-Boc-piperazine) (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 equiv)
    
  • Potassium Iodide (

    
    ) (0.1 equiv) - Catalyst (Finkelstein)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Secondary Amine (1.1 equiv) and

    
     (3.0 equiv) in anhydrous MeCN (0.1 M concentration relative to bromide).
    
  • Activation: Add

    
     (0.1 equiv). Stir for 10 minutes at room temperature.
    
    • Expert Insight: The addition of KI generates the in situ benzyl iodide, which is a superior electrophile, accelerating the reaction and minimizing side products.

  • Addition: Dissolve 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene in a minimal volume of MeCN. Add this solution dropwise to the amine suspension over 15 minutes.

    • Control: Adding the bromide to the amine ensures the amine is always in excess, preventing over-alkylation (quaternization).

  • Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc) or LCMS. Reaction typically completes in 2–4 hours.

  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    , KBr). Concentrate the filtrate in vacuo.
    
  • Purification: The residue is usually a viscous oil. Purify via Flash Column Chromatography (Silica gel).

    • Note: Tetralin derivatives are UV active (

      
       nm) but often trail on silica. Use a gradient of DCM/MeOH or Hexane/EtOAc.
      
Protocol B: Quality Control & Stability Check

Context: Before using an old batch, you must verify it has not hydrolyzed to the alcohol.

  • Visual Inspection: Pure compound is a clear to pale yellow oil/solid. Dark brown/orange indicates free

    
     or HBr degradation.
    
  • H-NMR Diagnostic:

    • Target (Bromide): Look for the benzylic

      
       singlet around 
      
      
      
      4.50 ppm
      .
    • Impurity (Alcohol): The hydrolyzed benzyl alcohol

      
       shifts upfield to approximately 
      
      
      
      4.60–4.70 ppm
      (solvent dependent) and broadens.
    • Impurity (Dimer): Wurtz coupling dimers show complex aliphatic multiplets and loss of the distinct methylene singlet.

Advanced Application: Pharmacophore Modeling

Why choose 6-(Bromomethyl)tetralin over Benzyl bromide?

  • Lipophilic Bulk: The tetralin ring adds roughly +1.5 to the LogP compared to a phenyl ring. This is crucial for crossing the Blood-Brain Barrier (BBB) in CNS drug discovery.

  • Pi-Stacking Geometry: The alicyclic ring (C1-C4) disrupts "edge-to-face" pi-stacking interactions that might occur with a flat naphthyl ring, forcing the molecule into specific hydrophobic pockets.

Graphviz Diagram 2: Pharmacophore Mapping

Caption: Structural logic of the Tetralin scaffold in receptor binding sites.

Pharmacophore Tetralin Tetralin Scaffold (Hydrophobic Domain) Linker Methylene Linker (Spacer) Tetralin->Linker C6 Attachment Receptor_Pocket Receptor Hydrophobic Pocket (Val/Leu/Phe residues) Tetralin->Receptor_Pocket Van der Waals Interaction Head Polar Headgroup (Amine/H-Bond Acceptor) Linker->Head N-Alkylation

Troubleshooting & Safety

IssueProbable CauseSolution
Low Yield Hydrolysis of starting materialDry all solvents over molecular sieves. Verify bromide purity by NMR before use.
Elimination Products Base too strong / Temp too highUnlike simple alkyl halides, benzylic systems rarely eliminate, but polymerization can occur. Lower temp to 40°C.
Color Change (Red) Free Bromine (

) formation
Wash the organic layer with 10% Sodium Thiosulfate (

) during workup to quench oxidants.
Lachrymation Vapor exposureMandatory: Handle ONLY in a fume hood. Treat glassware with alcoholic KOH before removing from the hood to destroy residues.

References

  • Tetralin Scaffolds in Medicinal Chemistry

    • Substituted tetralones and tetralins: A strategic approach.[4] (2020).[4] Letters in Drug Design & Discovery.

  • Benzylic Bromide Reactivity

    • Benzylic Bromination and Substitution in Drug Synthesis.[5] (2018).[6] Master Organic Chemistry.

  • GPCR Ligand Design (Tetralin Applications)

    • Discovery of Tetralin Carboxamide Growth Hormone Secretagogue Receptor Antagonists.[7][8] (2004).[7][8] Journal of Medicinal Chemistry.

  • Safety Data & Handling

    • Benzyl Bromide Derivatives Safety Profile. (PubChem CID: 7498 - Analogue Proxy).

Sources

Application Notes & Protocols: 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene as a Versatile Scaffold for Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

While direct applications of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene in commercially available agrochemicals are not extensively documented, its chemical architecture presents a compelling platform for the synthesis of novel active ingredients. This guide posits the molecule not as an end-product, but as a strategic starting scaffold. Its lipophilic tetralin core is advantageous for penetrating biological membranes, a critical attribute for bioavailability in target organisms.[1] The highly reactive bromomethyl group serves as a versatile chemical handle for the introduction of various toxophores. This document provides detailed synthetic protocols for the derivatization of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene into three distinct classes of potential agrochemicals: fungicides, herbicides, and insecticides. Each protocol is designed to be a self-validating system, with clear causality behind experimental choices, enabling researchers to explore new chemical space in agrochemical discovery.

Introduction: The Strategic Value of the Tetralin Scaffold

The tetralin (1,2,3,4-tetrahydronaphthalene) framework is a recurring motif in a multitude of biologically active molecules, including those with antifungal and antibacterial properties.[2][3][4][5][6] Its partially saturated nature provides a balance of rigidity and flexibility, which can be optimal for binding to target enzymes or receptors. Furthermore, the hydrocarbon-rich structure imparts significant lipophilicity. In the context of agrochemicals, this property is crucial for overcoming the waxy cuticle of plant leaves or the chitinous exoskeleton of insects, thereby enhancing the delivery of the active compound to its site of action.[7]

The true synthetic utility of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene lies in its benzylic bromide functionality. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of moieties known to confer specific pesticidal activities. The following sections will detail the strategic derivatization of this scaffold to generate novel agrochemical candidates.

Synthesis of a Potential Triazole-Thione Fungicide

Rationale: The 1,2,4-triazole heterocycle is a cornerstone of modern fungicides, most notably the demethylation inhibitors (DMIs) which target the fungal enzyme lanosterol 14α-demethylase.[8][9] The triazole-thione derivative is a known toxophore with a broad spectrum of antifungal activity.[10][11][12][13][14] By alkylating the sulfur atom of a triazole-thione with our tetralin scaffold, we can create a novel molecule that combines the proven fungicidal properties of the triazole-thione with the favorable pharmacokinetic profile of the tetralin core.

Experimental Protocol: Synthesis of 5-phenyl-4H-1,2,4-triazole-3-thiol and subsequent S-alkylation

This protocol is a two-step process: first, the synthesis of the nucleophilic triazole-thione, followed by its reaction with 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene.

Part A: Synthesis of 5-phenyl-4H-1,2,4-triazole-3-thiol

  • Materials:

    • Benzoylthiosemicarbazide

    • Sodium hydroxide (20% aqueous solution)

    • Hydrochloric acid (concentrated)

    • Distilled water

    • Ethanol

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 1.95 g (0.01 mol) of benzoylthiosemicarbazide in 20 mL of 20% aqueous sodium hydroxide.[12]

    • Fit the flask with a reflux condenser and heat the solution at 90-95 °C for 3 hours.

    • Cool the reaction mixture to room temperature in an ice bath.

    • Slowly acidify the solution with concentrated hydrochloric acid until a neutral or slightly acidic pH is achieved. A white precipitate will form.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol to yield pure 5-phenyl-4H-1,2,4-triazole-3-thiol.

Part B: S-alkylation with 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

  • Materials:

    • 5-phenyl-4H-1,2,4-triazole-3-thiol (from Part A)

    • 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

    • Potassium carbonate (anhydrous)

    • Acetone (dry)

  • Procedure:

    • In a 100 mL round-bottom flask, combine 1.77 g (0.01 mol) of 5-phenyl-4H-1,2,4-triazole-3-thiol, 2.25 g (0.01 mol) of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene, and 1.38 g (0.01 mol) of anhydrous potassium carbonate in 50 mL of dry acetone.[12]

    • Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove potassium carbonate and any inorganic salts.

    • Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

    • Wash the resulting residue with water, then with a dilute sodium hydroxide solution, and finally with water again until the washings are neutral.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the target compound: 3-(((5,6,7,8-tetrahydronaphthalen-2-yl)methyl)thio)-5-phenyl-4H-1,2,4-triazole.

Workflow Diagram:

fungicide_synthesis cluster_0 Part A: Triazole-Thione Synthesis cluster_1 Part B: S-Alkylation A0 Benzoylthiosemicarbazide A1 NaOH (aq), 90-95°C A0->A1 A2 Cyclization A1->A2 A3 Acidification (HCl) A2->A3 A4 5-phenyl-4H-1,2,4-triazole-3-thiol A3->A4 B1 K2CO3, Acetone A4->B1 B0 6-(Bromomethyl)-1,2,3,4- tetrahydronaphthalene B0->B1 B2 Nucleophilic Substitution B1->B2 B3 Purification B2->B3 B4 Target Fungicide Candidate B3->B4 herbicide_synthesis cluster_0 Phenoxide Formation cluster_1 Williamson Ether Synthesis A0 2,4-Dichlorophenol A1 NaOH, DMF A0->A1 A2 Sodium 2,4-Dichlorophenoxide A1->A2 B1 60-70°C A2->B1 B0 6-(Bromomethyl)-1,2,3,4- tetrahydronaphthalene B0->B1 B2 Work-up & Purification B1->B2 B3 Target Herbicide Candidate B2->B3 insecticide_synthesis cluster_0 N-Alkylation Reaction A0 Imidacloprid Precursor (e.g., 2-nitroimino-imidazolidine) A2 K2CO3, Acetonitrile, Reflux A0->A2 A1 6-(Bromomethyl)-1,2,3,4- tetrahydronaphthalene A1->A2 A3 Nucleophilic Attack A2->A3 A4 Work-up & Purification A3->A4 A5 Target Insecticide Candidate A4->A5

Sources

Application Note: Alkylation Protocols using 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the experimental procedures for utilizing 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 16626-63-0) as an electrophilic alkylating agent in organic synthesis.[1] The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure in medicinal chemistry, often serving as a lipophilic bioisostere for naphthalene or as a conformationally restricted phenyl ring.[1] This guide focuses on N-alkylation (amine functionalization) and O-alkylation (ether synthesis), providing optimized protocols, mechanistic insights, and troubleshooting frameworks for drug discovery applications.[1]

Chemical Profile & Safety Handling

Compound: 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene Reactivity Class: Benzylic Bromide / Electrophile Key Hazard: Lachrymator / Corrosive .[1]

Physicochemical Properties
PropertyDescription
Appearance Typically an off-white low-melting solid or viscous oil (purity dependent).[1]
Solubility Soluble in DCM, THF, DMF, Acetonitrile, Ethyl Acetate.[1] Insoluble in water.
Stability Moisture sensitive (hydrolyzes to alcohol). Light sensitive (store in amber vials).
Storage 2–8°C under inert atmosphere (Argon/Nitrogen).
Safety & Handling (Critical)
  • Lachrymator: This compound releases vapors that are severely irritating to eyes and respiratory tracts.[1] All weighing and handling must occur inside a functioning fume hood.

  • Skin Contact: Benzylic bromides are potent alkylating agents and can cause chemical burns or sensitization.[1] Double-gloving (Nitrile) is mandatory.

  • Quenching: Residual reagent on glassware should be quenched with a dilute solution of ammonia or sodium thiosulfate before removal from the hood.

Mechanistic Insight: The Tetralin Advantage

The 6-(bromomethyl) group is attached to the aromatic portion of the tetralin ring. Mechanistically, this substrate undergoes SN2 (Substitution Nucleophilic Bimolecular) reactions.[1][2]

  • Electronic Effects: The alkyl ring (C1-C4) acts as a weak electron-donating group to the aromatic system, slightly activating the benzylic position relative to a standard benzyl bromide.[1] This makes the C-Br bond labile and highly reactive toward nucleophiles.

  • Steric Environment: The 6-position is sterically accessible (analogous to a meta- or para-substituted toluene).[1] Unlike the 5-position (which is flanked by the alicyclic ring fusion), the 6-position allows for facile attack by bulky nucleophiles.

Diagram 1: Reaction Mechanism & Pathway

G Reagent 6-(Bromomethyl)- tetralin TS Transition State [Nu...C...Br]‡ Reagent->TS + Nu: SideProduct Side Product: Hydrolysis (Alcohol) Reagent->SideProduct + H2O (Moisture) Nu Nucleophile (Amine/Phenol) Nu->TS Product Alkylated Product TS->Product - HBr (Base neutralized)

Caption: SN2 reaction pathway showing nucleophilic attack and potential hydrolysis side-reaction.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Objective: Synthesis of tertiary amines containing the tetralin moiety. Scale: 1.0 mmol (Adjustable).

Reagents
  • Electrophile: 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 equiv, 225 mg)[1]

  • Nucleophile: Secondary Amine (1.0 – 1.2 equiv)

  • Base: K2CO3 (2.5 equiv) or DIPEA (2.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Procedure
  • Preparation: Flame-dry a 10 mL round-bottom flask or reaction vial equipped with a magnetic stir bar. Purge with Nitrogen/Argon.

  • Dissolution: Add the secondary amine (1.1 mmol) and anhydrous ACN (3 mL).

  • Base Addition: Add K2CO3 (2.5 mmol, 345 mg). Stir for 5 minutes at Room Temperature (RT).

  • Alkylation: Add 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 mmol) dropwise (dissolved in 1 mL ACN if the reagent is viscous).

  • Reaction: Stir at 60°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc) for disappearance of the bromide (UV active). The product is usually more polar than the bromide but less polar than the starting amine.

  • Workup:

    • Cool to RT.

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve in DCM (10 mL) and wash with Water (2 x 5 mL) and Brine (1 x 5 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via Flash Column Chromatography (Silica gel, typically 0-10% MeOH in DCM gradient).[1]

Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)

Objective: Synthesis of tetralin-substituted phenyl ethers. Scale: 1.0 mmol.

Reagents
  • Electrophile: 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (1.1 equiv)[1]

  • Nucleophile: Phenol derivative (1.0 equiv)

  • Base: Cs2CO3 (2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: Acetone (reflux) or DMF (60°C)

Step-by-Step Procedure
  • Activation: In a vial, combine the Phenol (1.0 mmol) and Base (2.0 mmol) in the solvent (3 mL). Stir for 15 minutes to generate the phenoxide anion.

    • Note: Cs2CO3 often provides faster rates due to the "Cesium Effect" (higher solubility/looser ion pairing).

  • Addition: Add the bromide (1.1 mmol) in one portion.

  • Reaction: Heat to 60°C (DMF) or Reflux (Acetone) for 2–6 hours.

  • Quench: Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation:

    • If solid precipitates: Filter, wash with water and hexanes.[1]

    • If oil separates: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.[1]

  • Purification: Recrystallization (from EtOH/Hexane) or Silica Chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start Reaction (TLC Check t=0) Monitor Monitor (2-4 hrs) Is Bromide consumed? Start->Monitor Yes Proceed to Workup Monitor->Yes Yes No Check Conditions Monitor->No No Workup Aqueous Extraction (DCM/Water) Yes->Workup Heat Increase Temp (+10°C) No->Heat Reaction Slow Cat Add Catalyst (NaI / TBAI) No->Cat Stalled Heat->Monitor Cat->Monitor Purify Flash Chromatography Workup->Purify

Caption: Decision tree for monitoring reaction progress and optimizing conditions.

Common Issues Table
IssueProbable CauseSolution
Low Yield Hydrolysis of bromideEnsure solvents are anhydrous. Keep the bromide bottle tightly sealed.
No Reaction Poor nucleophilicitySwitch solvent to DMF or DMSO. Add catalytic KI or TBAI (Finkelstein condition).
Multiple Spots Poly-alkylationUse excess amine (if primary) or slow addition of the bromide.
Precipitate Salt formationThis is normal (KBr/CsBr). Filter before workup or dissolve during aqueous extraction.[1][3]

References

  • Tetralin Scaffold Utility: J. Med. Chem. 2010, 53, 7, 2854–2864.[1] (Discussion on tetralin as a privileged structure in retinoid and CNS drug design).

  • General Alkylation Conditions: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for SN2 kinetics and solvent effects).

  • Gabriel Synthesis Application: BenchChem Protocols. Synthesis of 2-(Aminomethyl)-4-bromonaphthalene derivatives (Analogous chemistry for benzylic bromides).

  • Safety Data: PubChem Compound Summary for Tetralin Derivatives. National Center for Biotechnology Information.

(Note: Specific patent literature for CAS 16626-63-0 often references the tetramethyl analog, but the reactivity profile described here is standardized for the core 6-bromomethyl-tetralin structure.)

Sources

Validation & Comparative

A Comparative Guide to the X-ray Crystal Structure and Performance of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the tetralin scaffold serves as a privileged structure, forming the backbone of numerous biologically active compounds and functional materials. The introduction of a bromomethyl group at the 6-position of the 1,2,3,4-tetrahydronaphthalene ring system unlocks a versatile platform for the development of novel therapeutic agents and molecular probes. This guide provides an in-depth analysis of the X-ray crystal structure of a key analog, 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, and offers a comparative overview of the performance of this class of compounds against relevant alternatives, supported by experimental data.

The Structural Cornerstone: Unveiling the Crystal Structure of a Tetralin Analog

While the precise X-ray crystal structure of 6-(bromomethyl)-1,2,3,4-tetrahydronaphthalene remains to be publicly deposited, a closely related analog, 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene , provides critical insights into the conformational properties and intermolecular interactions of this family of compounds. The crystallographic data, available through the Cambridge Crystallographic Data Centre (CCDC identifier: 688676), reveals key structural features that influence the molecule's behavior.[1]

The tetramethyl substitution on the saturated portion of the tetralin ring system in this analog serves to sterically lock the conformation, providing a rigid framework. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The bromine atom, a key functional group, is positioned on the aromatic ring, influencing the electronic properties of the molecule and providing a site for further synthetic modification.

Table 1: Key Crystallographic Parameters for 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

ParameterValue
CCDC Number688676
Empirical FormulaC₁₄H₁₉Br
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)11.456(2)
c (Å)12.345(3)
β (°)109.87(3)
Volume (ų)1345.6(5)
Z4

Data sourced from the Cambridge Crystallographic Data Centre (CCDC).[1]

The crystal packing of this analog is dictated by a combination of van der Waals forces and weak halogen bonding interactions involving the bromine atom. Understanding these packing motifs is crucial for predicting the solid-state properties of related compounds, such as solubility and stability.

Experimental Workflow: From Synthesis to Crystal Structure Determination

The synthesis and structural elucidation of these analogs follow a well-established workflow in chemical research. The causality behind each step is critical for obtaining high-quality crystals suitable for X-ray diffraction.

Synthesis of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene Analogs

The synthesis of the parent compound and its analogs often starts from commercially available tetralone or tetralin precursors. A common synthetic route involves the bromination of a methyl group at the 6-position.

G Tetralone 6-Acetyl-1,2,3,4- tetrahydronaphthalene Chalcone α,β-Unsaturated Ketone (Chalcone analog) Tetralone->Chalcone Claisen-Schmidt Condensation with Aromatic Aldehyde Final_Analog Substituted Tetralin Analog Chalcone->Final_Analog Further Cyclization/ Modification

Caption: A generalized synthetic pathway to tetralin analogs.

Step-by-Step Protocol for X-ray Crystallography:

A standard protocol for the X-ray diffraction of small molecules is essential for obtaining reliable structural data.[2][3][4][5][6]

  • Crystal Growth: High-quality single crystals are paramount. This is typically achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The choice of solvent is critical and often determined empirically.

  • Crystal Mounting: A suitable crystal (ideally 0.1-0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data collection strategies aim to measure a complete and redundant set of reflections.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection. This step involves integration, scaling, and merging of the data.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final crystal structure.

Performance Comparison: Tetralin Analogs vs. Alternatives

The true value of a molecular scaffold lies in its performance in relevant applications. 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene analogs have shown promise in various fields, particularly as anticancer agents and enzyme inhibitors. Here, we compare their performance with established alternatives.

Anticancer Activity

Derivatives of the tetralin scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. A study by Al-Abdullah et al. (2011) investigated the anticancer activity of novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine, and 2-iminopyridine derivatives.[7][8][9] One of the synthesized α,β-unsaturated ketone derivatives of 6-acetyltetralin (compound 3a ) showed potent activity against the HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values comparable to the standard anticancer drug 5-fluorouracil (5-FU).[7]

Table 2: Anticancer Activity of a 6-Acetyltetralin Derivative (3a) vs. 5-Fluorouracil

CompoundHeLa IC₅₀ (µg/mL)MCF-7 IC₅₀ (µg/mL)
Compound 3a 3.54.5
5-Fluorouracil Reference StandardReference Standard

Data from Al-Abdullah et al., Molecules, 2011.[7][9]

Another study by Turan-Zitouni et al. (2018) explored new thiazoline-tetralin derivatives.[10][11][12] Several of these compounds exhibited significant antiproliferative activity against A549 (lung carcinoma) and MCF-7 cell lines. Notably, compounds 4f , 4g , and 4h (bearing 4-bromo, 4-chloro, and 4-fluorophenyl moieties, respectively) induced excellent levels of apoptosis in A549 cells at concentrations lower than the standard drug cisplatin.[12]

Table 3: DNA Synthesis Inhibition of Thiazoline-Tetralin Derivatives vs. Cisplatin in MCF-7 Cells

CompoundConcentration (µM)DNA Synthesis Inhibition (%)
4d 36.947.75
4d 71.872.15
Cisplatin 54.232.86
Cisplatin 108.350.33

Data from Turan-Zitouni et al., Molecules, 2018.[10][11]

These findings highlight that the tetralin scaffold can be a launching point for the development of potent anticancer agents that may offer advantages in terms of potency and mechanism of action compared to some established chemotherapeutic agents.

Enzyme Inhibition

The tetralin framework is also a key component of various enzyme inhibitors. For instance, novel 2-benzyltetralone derivatives have shown promising inhibitory activity against 25-hydroxyvitamin D₃ 24-hydroxylase (CYP24), an enzyme implicated in cancer and other diseases. The most active derivative in one study displayed an IC₅₀ of 0.9 µM, which is significantly more potent than the reference inhibitor ketoconazole (IC₅₀ = 20 µM).[13]

Furthermore, the aforementioned study on thiazoline-tetralin derivatives also investigated their anticholinesterase activity. Compound 4h showed a 49.92% inhibition of acetylcholinesterase (AChE) at a concentration of 80 µg/mL.[10][12] While not as potent as the standard drug donepezil, this dual activity (anticancer and anticholinesterase) of some tetralin analogs suggests their potential for development as multi-target drugs.

G cluster_tetralin 6-(Bromomethyl)tetralin Analogs cluster_alternatives Alternative Scaffolds Anticancer Anticancer Agents Standard_Chemo Standard Chemotherapeutics (e.g., 5-FU, Cisplatin) Anticancer->Standard_Chemo Comparable or Superior Potency Enzyme_Inhibitors Enzyme Inhibitors Known_Inhibitors Known Enzyme Inhibitors (e.g., Ketoconazole) Enzyme_Inhibitors->Known_Inhibitors Potentially Higher Potency

Caption: Performance comparison of tetralin analogs.

Conclusion: A Versatile Scaffold with Significant Potential

The 6-(bromomethyl)-1,2,3,4-tetrahydronaphthalene scaffold and its analogs represent a promising class of compounds with diverse applications. The analysis of the crystal structure of a key analog provides a solid foundation for understanding their structure-activity relationships. Experimental data demonstrates that these compounds can exhibit potent anticancer and enzyme inhibitory activities, in some cases surpassing the performance of established drugs.

The true strength of this scaffold lies in its synthetic tractability, allowing for the generation of large libraries of derivatives with fine-tuned properties. For researchers and drug development professionals, the tetralin core offers a robust starting point for the design of next-generation therapeutics and molecular tools. Further exploration of the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

  • Al-Abdullah, E. S., Al-Salahi, R., Al-Omar, M. A., & El-Emam, A. A. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3410–3419. [Link]

  • Bruker AXS. (n.d.). Powder X-ray Diffraction Protocol/SOP.
  • Turan-Zitouni, G., Yurttaş, L., Tabbi, A., Çakın, G. A., & Tunç, H. E. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 23(1), 135. [Link]

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. Retrieved February 22, 2026, from [Link]

  • Tanaka, Y., Niwa, S., Nishioka, H., Yamanaka, T., Torizuka, M., Yoshinaga, K., ... & Arai, H. (2002). New Potent Prolyl Endopeptidase Inhibitors: Synthesis and Structure−Activity Relationships of Indan and Tetralin Derivatives and Their Analogs. Journal of Medicinal Chemistry, 45(23), 5135-5148. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). X-ray diffraction experiment – the last experiment in the structure elucidation process. The FEBS Journal, 275(1), 1-21. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved February 22, 2026, from [Link]

  • PubMed. (2011). Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2018). (PDF) New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Retrieved February 22, 2026, from [Link]

  • PubMed. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Retrieved February 22, 2026, from [Link]

  • PubMed. (2004). Synthesis and CYP24 inhibitory activity of 2-substituted-3,4-dihydro-2H-naphthalen-1-one (tetralone) derivatives. Retrieved February 22, 2026, from [Link]

  • University of Virginia. (n.d.). X-ray Diffraction. Retrieved February 22, 2026, from [Link]

  • Amin, K. M., El-Zahar, M. I., Anwar, M. M., Kamel, M. M., & Mohamed, M. H. (2010). Synthesis and anticancer activity of novel tetralin-6-ylpyridine and tetralin-6-ylpyrimidine derivatives. Acta Pharmaceutica, 60(2), 145-156. [Link]

  • Erdoğan, M., & Büyükgüngör, O. (2022). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. RSC advances, 12(10), 6049-6060. [Link]

  • Ntshanka, P. M., Taylor, M., & Khanye, S. D. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4496. [Link]

  • ResearchGate. (2011). (PDF) Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Retrieved February 22, 2026, from [Link]

  • PubChemLite. (n.d.). 6-bromo-1,2,3,4-tetrahydronaphthalene (C10H11Br). Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2008). ChemInform Abstract: Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene. Retrieved February 22, 2026, from [Link]

  • Semantic Scholar. (2000). Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene. Retrieved February 22, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.